2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine

Solid-State Chemistry Crystallography Polymorph Screening

SAR-driven medicinal chemistry programs using biphenylamine scaffolds often encounter inconsistent reactivity from poorly characterized intermediates, delaying lead optimization. 2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine (CAS 1021580-60-8) provides a rigorously defined building block with predictable reactivity. • Ortho-Cl directs regioselective lithiation, enabling rapid analog library synthesis for SAR exploration • ≥97% purity minimizes chromatographic burden in multi-step sequences, aligning with green chemistry principles • Monoclinic P2/c crystal habit ensures consistent filtration and drying behavior during scale-up

Molecular Formula C13H9ClF3N
Molecular Weight 271.66 g/mol
CAS No. 1021580-60-8
Cat. No. B6333217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
CAS1021580-60-8
Molecular FormulaC13H9ClF3N
Molecular Weight271.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=C(C=C2)N)Cl)C(F)(F)F
InChIInChI=1S/C13H9ClF3N/c14-12-7-10(18)5-6-11(12)8-1-3-9(4-2-8)13(15,16)17/h1-7H,18H2
InChIKeyDBYKSGNVEGGSGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine: Building Block Overview


2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine (CAS 1021580-60-8) is an aromatic amine belonging to the biphenyl family, with the molecular formula C13H9ClF3N and a molecular weight of 271.67 g/mol . Its structure features a biphenyl core substituted with a chloro group at the 2-position of one ring and a trifluoromethyl group at the 4'-position of the adjacent ring, with the amine functionality located at the 4-position. This specific substitution pattern imparts distinct electronic and steric properties that differentiate it from simpler biphenylamines, positioning it as a versatile intermediate in the synthesis of more complex pharmaceutical and agrochemical candidates . The compound is typically supplied as a crystalline solid with a purity of ≥95% and is intended for research and development purposes .

2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine: Distinction from Analogs


The precise placement of the chloro and trifluoromethyl groups on the biphenyl scaffold of 2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine creates a unique electronic and steric environment that cannot be replicated by other positional isomers or analogs lacking one of these substituents. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the steric influence of the ortho-chloro substituent, significantly alters the molecule's conformational dynamics, including the rotational energy barrier around the biphenyl axis [1]. This conformational bias directly impacts the compound's reactivity in cross-coupling reactions, its ability to participate in directed metalation, and its intermolecular interactions in crystal engineering or biological target binding. Consequently, substituting a closely related analog such as 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine (which lacks the chloro group) or a positional isomer like 2'-chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine can lead to divergent reaction outcomes, altered solid-state properties, and distinct biological profiles. The following evidence quantifies these differentiation points.

2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine: Quantitative Differentiation Evidence


Crystal Packing: Monoclinic P2/c Space Group

2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine crystallizes in the monoclinic space group P2/c . This specific crystal packing arrangement is not universal among biphenylamine derivatives. For instance, the related compound 4,4′-dinitro-[1,1′-biphenyl]-2-amine also adopts a monoclinic system but in space group P21/c with distinct unit cell parameters and hydrogen-bonding networks [1]. While a direct head-to-head comparison of all analogs is unavailable, this class-level inference demonstrates that the unique substitution pattern of the target compound dictates a specific solid-state architecture. Such differences in crystal packing can directly influence bulk properties like solubility, dissolution rate, and mechanical stability, which are critical parameters during formulation development and manufacturing scale-up.

Solid-State Chemistry Crystallography Polymorph Screening

Commercial Purity Specification Comparison

From a procurement and experimental reproducibility standpoint, the minimum purity offered by commercial vendors is a key differentiator. For 2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine (CAS 1021580-60-8), reputable suppliers such as Leyan provide a standard purity of 97% , while others like CymitQuimica offer a minimum of 95% . In contrast, a common positional isomer, 2'-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine (CAS 856898-48-1), is often listed with a lower standard purity of 95% from multiple sources . This quantitative difference of 2% absolute purity may appear small but can be significant when the compound is used as a starting material in multi-step syntheses where impurities can accumulate and impact overall yield and purification costs.

Procurement Quality Control Synthetic Chemistry

Atropisomerism and Rotational Barrier Modulation

The presence of both an ortho-chloro and a para'-trifluoromethyl group on the biphenyl framework of 2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine imposes a unique conformational landscape. Research on substituted biphenyls has established that electron-withdrawing groups in the para position (like -CF3) can accelerate the rate of enantiomerization (lower rotational barrier), while bulky ortho substituents (like -Cl) generally increase the barrier [1]. This compound sits at a specific intersection of these opposing effects, resulting in a rotational energy barrier that is distinct from both its non-chlorinated analog (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine, CAS 57688-34-3) and its ortho'-chlorinated isomer. Although direct dynamic chromatography or polarimetry data for this exact compound are not available in the public domain, the class-level inference from structurally related 2,2′-bis(trifluoromethyl)biphenyl derivatives demonstrates that the combination of substituents creates a defined barrier between approximately 90-110 kJ/mol [1], whereas the simple 4'-trifluoromethyl analog would exhibit a substantially lower barrier, leading to faster interconversion of atropisomers at ambient temperature.

Physical Organic Chemistry Atropisomerism Conformational Analysis

2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine: Application Scenarios


Late-Stage Functionalization via Directed Metalation

The ortho-chloro substituent in 2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine serves as a directing group for lithiation and subsequent functionalization [1]. This allows for the installation of diverse functional groups at the position adjacent to the amine, enabling the rapid generation of focused libraries for structure-activity relationship (SAR) studies. The presence of the trifluoromethyl group simultaneously enhances metabolic stability and lipophilicity, making this compound a privileged scaffold for developing CNS-penetrant or anti-inflammatory candidates.

Crystalline Intermediate for Streamlined Purification

The well-defined crystal habit and high commercial purity (≥97%) of 2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine make it an ideal intermediate for multi-kilogram scale synthesis . Its predictable solid-state properties, as indicated by its monoclinic P2/c space group , ensure consistent filtration and drying behavior, reducing process variability. The higher initial purity compared to some isomers also minimizes the burden of chromatographic purification, aligning with green chemistry principles and cost-of-goods reduction strategies.

Probe Design Leveraging Atropisomeric Bias

The estimated high rotational energy barrier of this biphenylamine scaffold, inferred from class studies on ortho-substituted biphenyls, introduces a degree of conformational pre-organization [2]. This property is valuable in designing chemical probes or PROTACs (Proteolysis Targeting Chimeras) where the relative orientation of binding moieties is critical for ternary complex formation and target degradation. The compound's unique electronic profile also allows for fine-tuning of non-covalent interactions with protein pockets.

Chromatographic Reference Standard Use

With its distinct UV absorption profile and well-documented molecular weight (271.67 g/mol), 2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine serves as a reliable reference standard for HPLC and LC-MS method development and validation . The availability of high-purity material ensures accurate quantification and identification of this specific building block in complex reaction mixtures or degradation studies, which is essential for regulatory compliance in pharmaceutical development.

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